5-(Chloromethyl)pyrimidine

Vue d'ensemble

Description

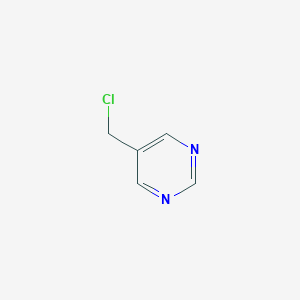

5-(Chloromethyl)pyrimidine is an organic compound with the molecular formula C5H5ClN2 It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-(Chloromethyl)pyrimidine can be synthesized through several methods. One common approach involves the chlorination of 5-methylpyrimidine. This reaction typically employs chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes steps such as the purification of starting materials, precise control of reaction temperature and pressure, and the use of catalysts to enhance reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Chloromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.

Oxidation: The compound can be oxidized to form pyrimidine carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

Substituted Pyrimidines: Products include various amines, ethers, and thioethers.

Oxidized Derivatives: Products include carboxylic acids and aldehydes.

Reduced Derivatives: Products include methylpyrimidine and other reduced forms.

Applications De Recherche Scientifique

1.1. Antitumor Activity

5-(Chloromethyl)pyrimidine and its derivatives have been investigated for their potential as anti-tumor agents. Research indicates that pyrimidine derivatives can act as pharmacophores in anti-cancer drug design. For instance, studies have shown that certain derivatives exhibit significant activity against various cancer cell lines, including breast and lung cancers . The synthesis of these compounds often involves coupling reactions that enhance their biological activity.

1.2. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including those based on this compound. For example, specific derivatives demonstrated potent inhibition of COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) analyses suggest that modifications to the pyrimidine ring can enhance anti-inflammatory potency while reducing toxicity.

Synthesis of Pharmaceutical Compounds

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of diverse functional groups, leading to the development of new drug candidates:

- Neonicotinoid Insecticides : The compound is utilized in synthesizing neonicotinoid compounds, which are widely used in agriculture for pest control .

- Pyrimidine Derivatives : It is a key starting material for synthesizing other pyrimidine derivatives with enhanced biological activities. For example, reactions involving this compound can yield compounds with improved selectivity and efficacy against specific biological targets .

3.1. Antifungal Applications

A study reported that certain pyrimidine derivatives synthesized from this compound exhibited antifungal properties superior to conventional treatments like fluconazole. These compounds showed effective inhibition against strains such as Candida albicans with minimal inhibitory concentrations (MICs) ranging from 0.05 to 0.3 μg/mL .

3.2. Development of Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound can significantly suppress inflammatory markers in vitro and in vivo. One study found that specific derivatives had ED50 values indicating stronger anti-inflammatory effects than traditional drugs like indomethacin .

Summary Table of Applications

| Application | Details |

|---|---|

| Antitumor Activity | Active against various cancer cell lines; used in drug design as a pharmacophore |

| Anti-inflammatory Properties | Potent COX-2 inhibitors; SAR studies indicate enhanced activity with specific substitutions |

| Synthesis of Neonicotinoids | Key intermediate for developing insecticides used in agriculture |

| Antifungal Activity | Exhibits superior activity against fungal strains compared to standard treatments |

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modification of their function. The compound’s ability to undergo various chemical transformations also allows it to be tailored for specific biological activities.

Comparaison Avec Des Composés Similaires

5-Methylpyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

5-Bromomethylpyrimidine: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

5-(Hydroxymethyl)pyrimidine: Contains a hydroxymethyl group, making it more hydrophilic and reactive in oxidation reactions.

Uniqueness: 5-(Chloromethyl)pyrimidine is unique due to its chloromethyl group, which provides a versatile site for chemical modification. This allows for the synthesis of a wide range of derivatives with diverse applications in various fields. Its reactivity and ability to form covalent bonds with biological molecules make it a valuable compound in drug discovery and development.

Activité Biologique

5-(Chloromethyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a pyrimidine derivative characterized by the presence of a chloromethyl group at the 5-position. Pyrimidines are known for their role in various biological processes and their potential as pharmacological agents. The introduction of substituents like chloromethyl can significantly enhance their biological properties, making them valuable in drug development.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Several studies have demonstrated the anticancer potential of pyrimidine derivatives. For instance, compounds derived from pyrimidine have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest through pathways such as ERK signaling .

- Anti-inflammatory Effects : Pyrimidine derivatives, including those with chloromethyl substitutions, have exhibited significant anti-inflammatory activity. For example, certain compounds showed potent inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like Celecoxib . This suggests potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Research has indicated that some pyrimidine derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the chloromethyl group may enhance this activity by improving the compound's ability to penetrate bacterial membranes .

The mechanisms by which this compound exerts its biological effects are diverse:

- Inhibition of Key Enzymes : Many pyrimidines act as inhibitors of enzymes involved in critical cellular processes. For example, some derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .

- Induction of Apoptosis : Anticancer activities are often mediated through the activation of apoptotic pathways. Compounds have been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death in malignant cells .

- Targeting Cellular Signaling Pathways : Certain studies highlight the role of this compound in modulating signaling pathways such as ERK and AKT, which are crucial for cell survival and proliferation. Inhibition of these pathways can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents .

Case Studies

Several research studies illustrate the efficacy of this compound and its derivatives:

- Anticancer Efficacy : A study evaluated various pyrimidine derivatives against MCF-7 and HCT-116 cell lines, revealing that compounds with chloromethyl substitutions exhibited significantly lower IC50 values compared to their non-substituted counterparts. For instance, one derivative showed an IC50 value of 3.91 µM against MCF-7 cells .

- Anti-inflammatory Activity : In a model assessing COX-2 inhibition, specific pyrimidine derivatives demonstrated IC50 values as low as 0.04 μmol, indicating potent anti-inflammatory properties comparable to standard treatments .

- Antimicrobial Action : A series of synthesized pyrimidines were tested against multiple bacterial strains, showing effective inhibition at concentrations as low as 200 μg/mL for both S. aureus and E. coli .

Q & A

Q. Basic: What are the common synthetic routes for 5-(Chloromethyl)pyrimidine, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of this compound typically involves chloromethylation of pyrimidine precursors or functionalization of existing pyrimidine scaffolds . For example, 2,4-Dichloro-5-(chloromethyl)pyrimidine (CAS 7627-38-5) can be synthesized via cyclocondensation of substituted thioureas with chloroacetaldehyde derivatives under acidic conditions . Optimization strategies include:

- Temperature control : Reactions in phosphorous oxychloride (POCl₃) at reflux (~110°C) improve chlorination efficiency .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity during alkylation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted starting materials and byproducts .

Q. Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

Due to its reactivity and potential toxicity, researchers must:

- Use PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Work in ventilated spaces : Perform reactions in fume hoods or gloveboxes to avoid inhalation of vapors .

- Waste management : Collect chlorinated byproducts in sealed containers labeled for halogenated waste, and dispose via certified hazardous waste services .

Q. Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at ~4.6 ppm (¹H) and ~45 ppm (¹³C). Pyrimidine ring protons resonate between 8.5–9.5 ppm .

- FT-IR : C-Cl stretching vibrations at 650–750 cm⁻¹ confirm chloromethyl functionality .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to verify purity and detect impurities at trace levels (<0.5%) .

Q. Advanced: How can researchers resolve contradictions in reported reaction yields when using this compound as an intermediate in heterocyclic alkylation?

Methodological Answer:

Discrepancies in yields often stem from competing side reactions (e.g., over-alkylation or hydrolysis). To address this:

- Monitor reaction progress : Use TLC or in-situ IR to detect intermediate formation .

- Adjust stoichiometry : Limit alkylating agents (e.g., benzyl chlorides) to 1.1 equivalents to minimize di-substitution .

- Control moisture : Conduct reactions under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the chloromethyl group .

Q. Advanced: What strategies are recommended for analyzing and mitigating byproduct formation during the alkylation of this compound derivatives?

Methodological Answer:

Common byproducts include dimeric adducts and dechlorinated species . Mitigation approaches:

- Byproduct identification : Use LC-MS/MS to characterize unexpected peaks. For example, dimeric species (m/z ~409) may form via radical coupling .

- Reaction quenching : Rapid cooling to 0°C after completion prevents thermal degradation .

- Selective crystallization : Exploit solubility differences in ethanol/water mixtures to isolate the target compound .

Q. Advanced: In structure-activity relationship (SAR) studies, how does the chloromethyl group in pyrimidine derivatives influence antimicrobial efficacy, and what modifications enhance activity?

Methodological Answer:

The chloromethyl group enhances membrane permeability and target binding via hydrophobic interactions. SAR studies show:

- Bioisosteric replacement : Replacing -CH₂Cl with -CF₃ maintains potency while reducing toxicity .

- Hybrid derivatives : Conjugating this compound with oxadiazole rings (e.g., 5-phenyl-1,3,4-oxadiazole) improves activity against Gram-positive bacteria (MIC ≤2 µg/mL) .

- Steric effects : Bulky substituents at the pyrimidine C4 position hinder bacterial efflux pumps, enhancing retention .

Propriétés

IUPAC Name |

5-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDIIDXRVCNTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563354 | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101346-02-5 | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101346-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.